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Compound of Interest

Compound Name: N6-Cyclohexyladenosine

Cat. No.: B1676892

An In-Depth Technical Guide to N6-Cyclohexyladenosine: Chemical Properties, Structure,
and Biological Activity

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine Al
receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Due to its high
affinity and selectivity for the Al receptor subtype, CHA is a valuable tool in pharmacological
research to investigate the physiological and pathophysiological roles of adenosine signaling.
[2][3] Its activities, which include neuromodulation, cardioprotection, and anti-inflammatory
effects, make it a subject of interest in drug development for a variety of conditions.[4] This
guide provides a comprehensive overview of the chemical properties, structure, and biological
functions of N6-Cyclohexyladenosine, along with detailed experimental protocols for its
characterization.

Chemical Structure and Properties

N6-Cyclohexyladenosine is a derivative of adenosine, characterized by the substitution of a
cyclohexyl group at the N6 position of the adenine base. This modification is crucial for its high
affinity and selectivity for the A1 adenosine receptor.[5]

Caption: 2D Chemical Structure of N6-Cyclohexyladenosine.

Data Presentation: Chemical and Physical Properties
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The key identifiers and physicochemical properties of N6-Cyclohexyladenosine are
summarized in the table below.

Property Value Reference

(2R,3R,4S,5R)-2-(6-

(cyclohexylamino)-9H-purin-9-

IUPAC Name yI)-5- [6]
(hydroxymethyl)tetrahydrofura
n-3,4-diol
CAS Number 36396-99-3 [1][2][6]
Molecular Formula C16H23N504 [1][6]
Molecular Weight 349.38 g/mol [11[2][6]
Melting Point 182 - 184°C [7]
Appearance Solid [8]
Purity >98% (HPLC) [2]

B Soluble to 100 mM in DMSO
Solubility _ [1][8]
and to 20 mM in ethanol

Storage Store at -20°C [2]

Biological Activity and Mechanism of Action

N6-Cyclohexyladenosine is a high-affinity agonist for the adenosine Al receptor.[2] The
activation of Al receptors, which are coupled to inhibitory G proteins (Gi/0), leads to a cascade
of intracellular events.[9]

Data Presentation: Pharmacological Properties
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Parameter Value Species/System Reference

EC50 8.2 nM Al Receptor [1118]1[10]
Bovine Brain

Kd 0.7 nM [2]
Membranes

Guinea Pig Brain
Kd 6 nM [2]
Membranes

Human Cerebral
Kd 5nM [11]
Cortex

Signaling Pathways

1. Al Receptor-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway activated by
CHA involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
(cAMP) levels.[9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and
other downstream effectors.
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Caption: A1 Adenosine Receptor Signaling Pathway.
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2. PI3K/Akt/CREB Pathway Activation: N6-Cyclohexyladenosine has been shown to enhance
the activation of the PI3K/Akt/CREB signaling axis.[1] This pathway is crucial for cell survival,
proliferation, and neuroprotection.
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Caption: PI3K/Akt/CREB Signaling Pathway Activation by CHA.
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Experimental Protocols

Accurate characterization of the interaction between N6-Cyclohexyladenosine and adenosine

receptors is fundamental. Below are detailed methodologies for key experiments.
Workflow for Radioligand Binding Assay

1. Reagent Preparation
(Membranes, Buffers, Ligands)

2. Assay Plate Setup
(Total, Non-specific, Test Compound)

3. Incubation
(Reach Equilibrium)
4. Termination & Filtration
(Separate Bound from Free Ligand)

:

5. Washing
(Remove Unbound Radioligand)

6. Detection
(Scintillation Counting)

7. Data Analysis
(Calculate IC50 and Ki)

Click to download full resolution via product page

Caption: Experimental Workflow for a Radioligand Binding Assay.
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Protocol 1: Adenosine Al Receptor Radioligand Binding
Assay

This protocol is designed to determine the binding affinity (Ki) of N6-Cyclohexyladenosine for

the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine Al receptor.
[12]

Radioligand: [3H]DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.
Non-specific Binding Control: 10 uM NECA (5'-N-Ethylcarboxamidoadenosine).[12]

Test Compound: N6-Cyclohexyladenosine (CHA).

Assay Buffer: 50 mM Tris-HCI, pH 7.4.[12]

Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.[13]

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-treated with 0.3%
polyethyleneimine.[13]

Scintillation Cocktail and Scintillation Counter.

Methodology:

Reagent Preparation:

o Thaw cell membrane preparations on ice and dilute to a final concentration of 5-20 ug
protein/well in assay buffer.[12][14]

o Prepare serial dilutions of CHA in assay buffer.

o Prepare the radioligand solution in assay buffer at a concentration close to its Kd (e.g., 1-2
nM for [3H]DPCPX).
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Assay Setup (in triplicate in a 96-well plate):

o Total Binding: Add 50 pL assay buffer, 50 uL radioligand, and 100 uL cell membrane
suspension.[12]

o Non-specific Binding: Add 50 pL of 10 uM NECA, 50 pL radioligand, and 100 pL cell
membrane suspension.[12]

o Competitive Binding: Add 50 pL of each CHA dilution, 50 pL radioligand, and 100 pL cell
membrane suspension.

Incubation:

o Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to
reach equilibrium.[11][12]

Termination and Filtration:
o Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.[13]
Washing:

o Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound
radioligand.[12]

Detection:

o Dry the filter plate completely. Add scintillation cocktail to each well and measure
radioactivity using a scintillation counter.[13]

Data Analysis:

[¢]

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

[e]

Plot the percentage of specific binding against the log concentration of CHA.

o

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
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o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Protocol 2: Adenylyl Cyclase Activity Assay (CAMP
Accumulation)

This functional assay measures the ability of N6-Cyclohexyladenosine to inhibit adenylyl
cyclase activity, resulting in decreased intracellular CAMP levels.

Materials:

Cells: CHO cells stably co-expressing the human adenosine Al receptor.[9]

Stimulant: Forskolin (to activate adenylyl cyclase).

Phosphodiesterase Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).[12]

Test Compound: N6-Cyclohexyladenosine (CHA).

Lysis Buffer and cCAMP Assay Kit (e.g., ELISA, HTRF).
Methodology:
o Cell Culture:
o Plate the cells in 24- or 96-well plates and grow to 80-90% confluency.[12]
o Assay Preparation:
o Wash the cells three times with serum-free medium (e.g., DMEM/HEPES).[12]

o Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 10 uM rolipram) for 20-30
minutes at 37°C.[12]

e Compound Treatment:

o Add serial dilutions of CHA to the wells and incubate for 15-20 minutes.
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o Add forskolin (e.g., 1-10 uM) to all wells (except the basal control) to stimulate adenylyl
cyclase.

e Incubation:
o Incubate the plate for an additional 15-30 minutes at 37°C.
e Cell Lysis and Detection:
o Terminate the reaction by aspirating the medium and adding lysis buffer.

o Measure the intracellular cAMP concentration in the lysates using a commercial CAMP
assay kit according to the manufacturer's instructions.

o Data Analysis:

o Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP
accumulation against the log concentration of CHA.

o Use non-linear regression to determine the EC50 value, representing the concentration of
CHA that causes 50% inhibition of the forskolin-stimulated response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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